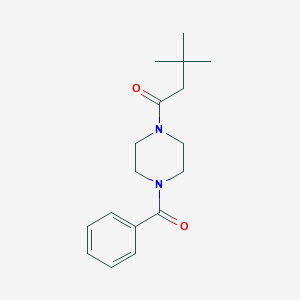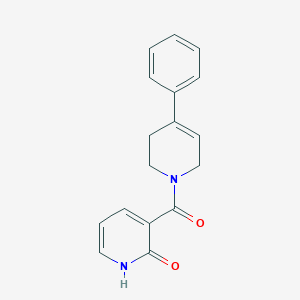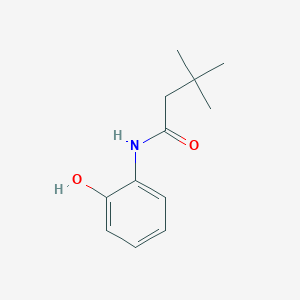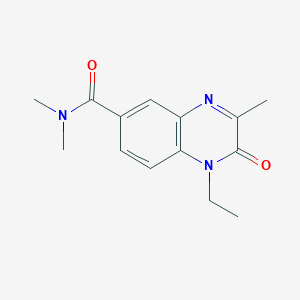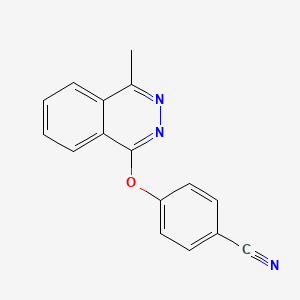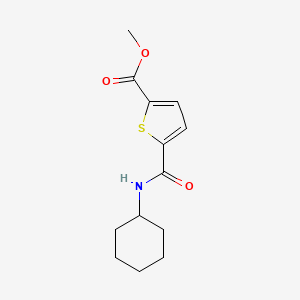
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone, also known as HMP, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. HMP is a derivative of the popular opioid analgesic, fentanyl, and has shown promising results in preclinical studies as a potent and selective mu-opioid receptor agonist.
Aplicaciones Científicas De Investigación
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has shown potential as a therapeutic agent for the treatment of pain and other related disorders. In preclinical studies, (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has demonstrated potent analgesic effects and has shown to be more effective than fentanyl in reducing pain. (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has also shown promise in the treatment of depression and anxiety disorders, as it has been shown to produce antidepressant-like effects in animal models.
Mecanismo De Acción
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone exerts its analgesic effects by binding to and activating the mu-opioid receptor in the central nervous system. This results in the inhibition of pain signals and the release of endogenous opioids, leading to pain relief. (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has also been shown to produce sedative and euphoric effects, which are mediated by the activation of the delta-opioid receptor.
Biochemical and Physiological Effects:
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic effects, (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has been shown to produce respiratory depression, miosis, and gastrointestinal effects. (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has also been shown to have a high potential for abuse and dependence, similar to other opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone is its high potency and selectivity for the mu-opioid receptor. This makes it an attractive candidate for the development of new analgesic drugs with fewer side effects. However, the high potential for abuse and dependence of (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone also presents a significant limitation for its use in lab experiments.
Direcciones Futuras
There is still much research to be done on (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone and its potential applications in medicinal chemistry. Some of the future directions for (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone include the development of new analogs with improved selectivity and reduced abuse potential, as well as the investigation of its potential as a treatment for other disorders such as depression and anxiety. Further research is also needed to better understand the biochemical and physiological effects of (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone and its potential side effects.
Métodos De Síntesis
The synthesis of (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 4-methylpiperidin-1-amine with 2-hydroxy-4-methoxybenzaldehyde in the presence of acetic acid and sodium triacetoxyborohydride. The reaction proceeds through a one-pot condensation reaction, followed by reduction. The resulting product is a white crystalline powder with a melting point of 204-206°C.
Propiedades
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-5-7-15(8-6-10)14(17)12-4-3-11(18-2)9-13(12)16/h3-4,9-10,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDGTNQHJVJHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)
